![molecular formula C5H6N2 B6226476 5-Vinyl-1H-imidazole CAS No. 3718-04-5](/img/structure/B6226476.png)
5-Vinyl-1H-imidazole
Overview
Description
5-Vinyl-1H-imidazole is a heterocyclic organic compound featuring a vinyl group attached to the imidazole ring. Imidazoles are a class of compounds known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the vinyl group in this compound enhances its reactivity and potential for further functionalization.
Mechanism of Action
Target of Action
5-Vinyl-1H-imidazole, also known as 4-ethenyl-1H-imidazole or 5-Ethenyl-1H-imidazole, is a type of imidazole compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They interact with a variety of targets, including enzymes like Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These targets play crucial roles in various biological processes.
Mode of Action
Generally, imidazoles can bind to their targets and induce changes in their function . The interaction between this compound and its targets could lead to changes in the targets’ activity, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Imidazoles are involved in a variety of biochemical pathways. They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . The exact biochemical pathways affected by this compound would depend on its specific targets and their roles in these pathways.
Pharmacokinetics
The properties of imidazole compounds can be influenced by factors such as their structure and the presence of functional groups
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the changes induced in these targets. For instance, if the compound inhibits an enzyme involved in a disease pathway, this could result in therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with targets . Additionally, the presence of other molecules can influence the compound’s action. For instance, the presence of certain ions or molecules could either enhance or inhibit the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions and catalytic processes to optimize yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include epoxides, saturated imidazoles, and various substituted imidazole derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Vinyl-1H-imidazole is primarily utilized as a monomer for the synthesis of molecularly imprinted polymers (MIPs). MIPs are synthetic materials designed to have selective recognition properties for specific target molecules. The compound serves as a building block for complex organic molecules, facilitating the development of functional materials with tailored properties.
Table 1: Applications in Chemistry
Application | Description |
---|---|
Molecularly Imprinted Polymers | Used as a monomer for selective recognition of target molecules. |
Organic Synthesis | Acts as an intermediate in the formation of complex organic compounds. |
Biology
This compound has notable applications in biological research, particularly in the development of enzyme inhibitors and as a ligand in coordination chemistry. Its ability to bind to various enzymes and receptors enables it to modulate biological activities effectively.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in cancer progression. For instance, compounds derived from this imidazole were shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, suggesting potential anti-cancer properties .
Table 2: Biological Applications
Application | Description |
---|---|
Enzyme Inhibitors | Development of compounds targeting specific enzymes in cancer. |
Coordination Chemistry | Utilized as ligands for metal complexes in biochemical studies. |
Medicine
In medicinal chemistry, this compound serves as an intermediate for synthesizing pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties. Its derivatives have been investigated for their potential therapeutic effects against various diseases.
Case Study: Anticancer Activity
Research has shown that certain derivatives of this compound possess potent cytotoxic activity against cancer cell lines. For example, one study reported that a synthesized compound demonstrated an IC50 value of 0.38 µM against MCF-7 breast cancer cells, indicating high potency . This highlights the compound's potential as a scaffold for developing novel anticancer agents.
Table 3: Medicinal Applications
Application | Description |
---|---|
Antimicrobial Agents | Development of compounds with activity against pathogens. |
Anticancer Agents | Synthesis of derivatives with significant cytotoxicity against cancer cells. |
Industrial Applications
In industry, this compound is used in producing specialty polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures. The compound's unique properties allow it to enhance the performance characteristics of materials used in various applications.
Table 4: Industrial Applications
Application | Description |
---|---|
Specialty Polymers | Used in manufacturing high-performance polymers and coatings. |
Resins | Serves as a component in resin formulations for improved durability. |
Comparison with Similar Compounds
- 1-Vinyl-1H-imidazole
- 1-Ethenyl-1H-imidazole
- N-Vinylimidazole
Comparison: Compared to 1-Vinyl-1H-imidazole, 5-Vinyl-1H-imidazole may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications where positional isomerism plays a crucial role .
Biological Activity
5-Vinyl-1H-imidazole is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound, characterized by an imidazole ring and a vinyl group, serves as a key intermediate in organic synthesis and has potential applications in pharmaceuticals due to its reactivity and versatility.
The chemical formula of this compound is . The presence of the vinyl group significantly enhances its reactivity compared to other imidazole derivatives, making it a valuable building block in various chemical reactions.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of this compound and its derivatives. For instance, Jain et al. synthesized various imidazole derivatives and evaluated their efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial potential, with some compounds achieving notable zones of inhibition (Table 1).
Compound | Zone of Inhibition (mm) |
---|---|
5a | E. coli: 15 |
P. aeruginosa: 19 | |
B. subtilis: 21 | |
5b | E. coli: 11 |
P. aeruginosa: 9 | |
B. subtilis: 19 | |
Streptomycin | E. coli: 28 |
Antiviral Effects
In addition to antibacterial properties, certain derivatives of this compound have demonstrated antiviral effects . Research indicates that imidazole-containing compounds can inhibit viral replication, making them potential candidates for antiviral drug development .
Antitumor Activity
The compound also exhibits antitumor activity . Studies have shown that various imidazole derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
- Antimicrobial Study : Jain et al. conducted a study on synthesized imidazole derivatives, revealing that specific substitutions on the imidazole ring could enhance antibacterial activity against multidrug-resistant strains.
- Antitumor Research : A study published in Nature demonstrated that certain imidazole derivatives could effectively inhibit tumor growth in mouse models by targeting specific oncogenic pathways .
- Antiviral Research : A recent investigation into the antiviral properties of imidazoles found that some compounds could inhibit the replication of RNA viruses, indicating their potential as antiviral agents .
The biological activities of this compound are often attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to:
- Enzyme inhibition : Some derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival.
- DNA intercalation : Certain compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Properties
IUPAC Name |
5-ethenyl-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQZDNQHLGFBRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-76-8 | |
Details | Compound: 1H-Imidazole, 4-ethenyl-, homopolymer | |
Record name | 1H-Imidazole, 4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25189-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501027781 | |
Record name | 4-Vinylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25189-76-8, 3718-04-5 | |
Record name | NSC114471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Vinylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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